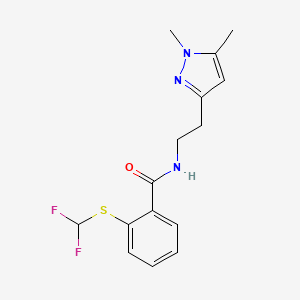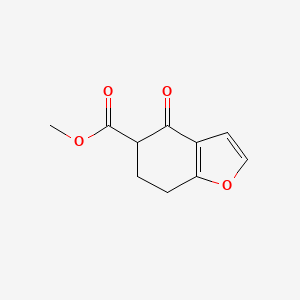![molecular formula C20H16N4O B2654921 N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide CAS No. 847387-73-9](/img/structure/B2654921.png)
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot, multicomponent protocol, which starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and its subsequent attack on the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate . This intermediate then undergoes further reactions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These catalysts facilitate the reaction and improve the yield of the final product. The reactions are typically carried out under controlled conditions to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions: N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in halogenated compounds .
科学的研究の応用
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a promising candidate for anti-inflammatory drugs . In medicine, it has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .
類似化合物との比較
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as 2-phenylimidazo[1,2-a]pyrimidine and 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of the imidazo[1,2-a]pyrimidine core with the benzamide moiety in this compound makes it distinct and potentially more effective in certain applications .
特性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-8-9-16(18-13-24-11-5-10-21-20(24)23-18)12-17(14)22-19(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOBQKENPXUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)




![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2654848.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2654852.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2654857.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2654858.png)
![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)
